molecular formula [C12H14O12 . 2 Na]n B196040 D-Galacturonic acid, sodium salt (1:1) CAS No. 14984-39-5

D-Galacturonic acid, sodium salt (1:1)

Cat. No. B196040
CAS RN: 14984-39-5
M. Wt: [350.24 2 22.99]n
InChI Key: WNFHGZLVUQBPMA-RMTXHFLUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of D-Galacturonic acid, sodium salt (1:1) is C6H9NaO7 . Its structure is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other .


Physical And Chemical Properties Analysis

D-Galacturonic acid, sodium salt (1:1) has a molecular weight of 216.12 . It is often found in the form of a powder or crystals .

Scientific Research Applications

Biochemical Reagent

Sodium galacturonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in various biochemical assays and reactions due to its properties.

Pectin Production

Sodium galacturonate is a major component of pectin, a polysaccharide found in primary cell walls and middle lamella of higher plants . It contributes to the firmness and structure of plant tissue, being involved in the intercellular adhesion and mechanical resistance of the cell wall .

Food Industry

In the food industry, sodium galacturonate is used as a gelling agent, stabilizer, emulsifier, and thickening agent . Its traditional usage is being complemented by the emerging utilization of pectin as a fat replacer and health-promoting functional ingredient .

Pharmaceutical Industry

Sodium galacturonate is used in the pharmaceutical industry as a bioactive component . It is used in the formulation of various drugs and therapeutic agents due to its beneficial properties.

Biomedical Applications

Sodium galacturonate has innovative applications in biomedical fields such as drug delivery, tissue engineering, and wound healing . It is used in the development of various biomedical devices and treatments.

Prebiotic Properties

Sodium galacturonate provides an important source of dietary fiber that has been identified as an emerging prebiotic with improved therapeutic properties for gut microbiota modulation . It is used in the development of various dietary supplements and functional foods.

Solar Energy and Water Treatment Applications

Sodium galacturonate is used in recent solar energy and water treatment applications . It is used in the development of various organo-metallic compounds due to its non-aqueous solubility .

Bioconversions

D-Galacturonic acid, the main monomer of pectin, is an attractive substrate for bioconversions, since pectin-rich biomass is abundantly available and pectin is easily hydrolyzed . It is used in various bioconversion processes to produce valuable products.

Safety and Hazards

When handling D-Galacturonic acid, sodium salt (1:1), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHGZLVUQBPMA-RMTXHFLUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galacturonic acid, sodium salt (1:1)

CAS RN

14984-39-5
Record name Sodium galacturonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM GALACTURONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NBJ9PP7XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does the stability of sodium galacturonate compare to D-galacturonic acid under subcritical water conditions?

A1: Sodium galacturonate degrades more easily than D-galacturonic acid in subcritical water. [] While both compounds show increasing degradation rates with rising temperatures, the kinetic behavior differs. D-galacturonic acid follows first-order kinetics, whereas sodium galacturonate degradation is better described by the Weibull equation. [] This suggests a more complex degradation mechanism for the salt form.

Q2: Can you describe the coordination behavior of sodium galacturonate with divalent cations like calcium?

A2: Crystallographic studies of calcium sodium galacturonate hexahydrate reveal that each calcium ion coordinates with three galacturonate anions and three water molecules. [, ] This coordination occurs within a nine-coordinate trigonal prism arrangement. The carboxylate oxygen and the oxygen function on the α-carbon atom of the sugar ring are the primary sites of interaction with the calcium ion. [, ] This suggests a preference for an eclipsed or near-eclipsed conformation of these oxygen atoms for optimal binding.

Q3: What are the implications of sodium galacturonate's coordination with cations for biological systems?

A3: The observed coordination behavior of sodium galacturonate with calcium ions suggests a broader trend in how sugar anions interact with divalent cations, particularly calcium, which is essential in biological systems. [, ] This interaction likely plays a crucial role in various biological processes involving calcium signaling and the structural integrity of tissues containing pectin, a complex polysaccharide rich in galacturonic acid units. Further research on solution-phase behavior is needed to confirm if the eclipsed conformation observed in the crystal structure holds true in biological environments. [, ]

Q4: How does the presence of different cations affect the binding affinity of sodium galacturonate in solution?

A4: Nuclear magnetic resonance (NMR) studies using Na-23 nuclei have provided insights into the relative binding affinities of different cations to sodium galacturonate (NaGAL). [] The results indicate that divalent cations, specifically calcium (Ca2+) and magnesium (Mg2+), exhibit stronger binding affinities to NaGAL compared to monovalent cations like sodium (Na+) and potassium (K+). [] This difference in binding strength highlights the significant influence of cation charge density on interactions with polyanionic species like sodium galacturonate.

Q5: Can sodium galacturonate be used as a starting material for the synthesis of other valuable chemicals?

A5: Yes, sodium galacturonate can be oxidized to disodium galactarate, a valuable chemical, using a gold catalyst. [] This reaction can be performed in both batch and continuous flow reactors. While continuous flow reactors offer significantly higher productivity due to enhanced oxygen mass transfer, they might result in slightly lower product selectivity compared to batch reactors. [] This highlights the importance of reactor design and optimization for achieving desired product yields and selectivities.

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